2,3,4,6-Tetrabromopyridine
Description
2,3,4,6-Tetrabromopyridine (CAS: 101252-31-7) is a brominated heterocyclic compound with the molecular formula C₅HBr₄N and a molar mass of 394.68 g/mol . It features a pyridine ring substituted with bromine atoms at the 2, 3, 4, and 6 positions. Physical properties such as melting point, solubility, or spectral data (e.g., NMR, IR) are also absent in the available sources, highlighting gaps in publicly accessible research.
Properties
Molecular Formula |
C5HBr4N |
|---|---|
Molecular Weight |
394.68g/mol |
IUPAC Name |
2,3,4,6-tetrabromopyridine |
InChI |
InChI=1S/C5HBr4N/c6-2-1-3(7)10-5(9)4(2)8/h1H |
InChI Key |
MEZQCNPGAQXESX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=C1Br)Br)Br)Br |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3,4,6-tetrabromopyridine with structurally or functionally related compounds from the evidence, focusing on molecular features, halogenation patterns, and regulatory implications.
Structural and Molecular Comparison
Key Observations:
- Halogenation Impact: Unlike 2,3,4,6-tetrachlorophenol (a phenol derivative), the brominated pyridine lacks oxygen-based functional groups, likely altering its reactivity and toxicity profile. Chlorinated phenols are notorious for environmental persistence and bioaccumulation , but brominated pyridines may exhibit different degradation pathways.
- Substitution Patterns : The positional density of bromine in this compound contrasts with single-bromine substitutions in other heterocycles (e.g., the bromophenyl group in ). This likely increases steric hindrance and reduces solubility compared to less halogenated analogs.
- Thermal Stability: No data exist for this compound, but tetrachlorophenol decomposes into toxic dioxins , suggesting brominated analogs may require similar handling precautions.
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